REACTION_SMILES
|
[BrH:29].[CH3:6][O:7][c:8]1[cH:9][cH:10][cH:11][n+:12]2[cH:13][c:14]3[c:15]([cH:16][c:17]12)[cH:18][cH:19][cH:20][cH:21]3.[Cl+3:1]([O-:2])([O-:3])([O-:4])[O-:5].[Cl+3:23]([O-:24])([O-:25])([O-:26])[O-:27].[Na+:28].[OH2:22]>>[Cl+3:1]([O-:2])([O-:3])([O-:4])[O-:5].[OH:7][c:8]1[cH:9][cH:10][cH:11][n+:12]2[cH:13][c:14]3[c:15]([cH:16][c:17]12)[cH:18][cH:19][cH:20][cH:21]3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
COc1ccc[n+]2cc3ccccc3cc12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc[n+]2cc3ccccc3cc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-][Cl+3]([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-][Cl+3]([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Cl+3]([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc[n+]2cc3ccccc3cc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |